2-Ethynyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
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Overview
Description
2-Ethynyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H16 It is a derivative of indene, characterized by the presence of ethynyl and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves the alkylation of indene derivatives. One common method includes the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as organolithium or Grignard reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The tetramethyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: Lacks the ethynyl group, resulting in different reactivity and applications.
1,1,4,5-Tetramethyl-2,3-dihydro-1H-indene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene: Contains a phenyl group, which significantly alters its chemical properties and applications.
Uniqueness
2-Ethynyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is unique due to the presence of both ethynyl and tetramethyl groups. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
919301-39-6 |
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Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-ethynyl-1,1,3,3-tetramethyl-2H-indene |
InChI |
InChI=1S/C15H18/c1-6-13-14(2,3)11-9-7-8-10-12(11)15(13,4)5/h1,7-10,13H,2-5H3 |
InChI Key |
TYUGHNFJEIDFLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C2=CC=CC=C21)(C)C)C#C)C |
Origin of Product |
United States |
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